![molecular formula C10H8F3N5 B1331757 2-N-[3-(三氟甲基)苯基]-1,3,5-三嗪-2,4-二胺 CAS No. 3832-69-7](/img/structure/B1331757.png)

2-N-[3-(三氟甲基)苯基]-1,3,5-三嗪-2,4-二胺

描述

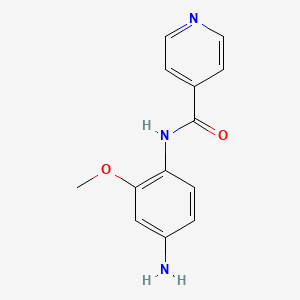

The compound “2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine” belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用

电化学分析

对相关三嗪衍生物的研究探索了它们在电化学分析中的用途。例如,基于 N2,N4-双((3H-吲哚-3-基)亚甲基)-6-苯基-1,3,5-三嗪-2,4-二胺的涂层石墨电极和聚合物膜电极在各种样品中检测 Sm3+ 离子方面表现出有效性,突出了它们在灵敏电化学测量中的潜力 (Upadhyay 等,2012).

聚合物材料研究

三嗪基化合物是合成热稳定和有机可溶芳香族聚酰胺的组成部分。这些聚酰胺结合了苯基-1,3,5-三嗪部分,表现出出色的热稳定性和机械性能,使其适用于高性能材料应用 (Yu 等,2012).

绿色化学

在绿色化学中,2,4-二氨基-1,3,5-三嗪使用微波辐射等环保方法合成,减少了溶剂使用并简化了程序。这些方法强调了三嗪衍生物在可持续化学实践中的作用 (Díaz‐Ortiz 等,2004).

生物医学研究

6-芳基-1,6-二氢-1,3,5-三嗪-2,4-二胺(一类包括类似三嗪衍生物的化合物)已显示出治疗疟疾的潜力。它们抑制寄生虫酶 DHFR 的能力突出了它们在开发新的抗疟疾药物中的重要性 (Lourens 等,2016).

材料科学

三嗪基二胺是生产具有优异溶解性和热稳定性的聚酰亚胺的关键。由于其良好的性能,这些聚合物在电子等领域得到应用 (Li 等,2017).

表面活性剂研究

三嗪席夫碱基阳离子双联表面活性剂作为多元醇中的抗磨、减摩和防腐蚀添加剂非常有效。它们源自三嗪衍生物的独特分子结构在工业润滑和保护方面提供了显着的优势 (Singh 等,2016).

作用机制

Target of Action

The compound, also known as N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, primarily targets the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation .

Mode of Action

The compound interacts with its target, the GID1 receptor, by forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 than other similar compounds .

Biochemical Pathways

The compound affects the gibberellin-like activity in plants . Gibberellins are plant hormones that play important roles in various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation . The compound’s interaction with the GID1 receptor influences these processes.

Pharmacokinetics

It’s worth noting that the compound’s bioactivity was found to exhibit a clear negative monotonic association with the molecular docking-based score values .

Result of Action

The compound exhibits high gibberellin-like activity, promoting Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound could potentially be applied as a plant growth regulator .

安全和危害

未来方向

属性

IUPAC Name |

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVURQKNAXNXJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351612 | |

| Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

CAS RN |

3832-69-7 | |

| Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)